molecular formula C21H20BrClN2O2 B12334902 1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester

1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester

Cat. No.: B12334902
M. Wt: 447.8 g/mol
InChI Key: HUWGIOCIKFLNPU-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with bromophenyl and chlorophenyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the bromophenyl and chlorophenyl groups through substitution reactions. The final step involves esterification to form the ethyl ester derivative. Industrial production methods may vary, but they generally follow similar principles with optimization for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to a variety of derivatives.

    Esterification and Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in esterification reactions to form other esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The bromophenyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives with different substituents. For example:

    1H-Imidazole-4-carboxylic acid, 1-(4-methylphenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester: This compound has a methyl group instead of a bromine atom, which may alter its reactivity and biological activity.

    1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-fluorophenyl)-1-methylethyl]-, ethyl ester: The presence of a fluorine atom instead of chlorine can influence the compound’s chemical properties and interactions with biological targets.

The uniqueness of 1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20BrClN2O2

Molecular Weight

447.8 g/mol

IUPAC Name

ethyl 1-(4-bromophenyl)-2-[2-(2-chlorophenyl)propan-2-yl]imidazole-4-carboxylate

InChI

InChI=1S/C21H20BrClN2O2/c1-4-27-19(26)18-13-25(15-11-9-14(22)10-12-15)20(24-18)21(2,3)16-7-5-6-8-17(16)23/h5-13H,4H2,1-3H3

InChI Key

HUWGIOCIKFLNPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C(C)(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

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